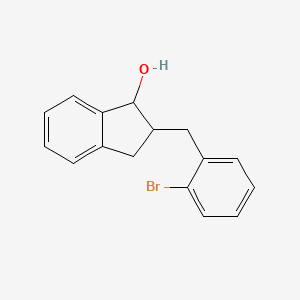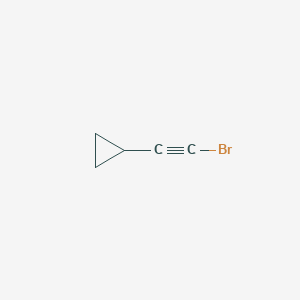
2-Bromo-4-fluoro-(trimethylsiloxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluoro-(trimethylsiloxy)benzene (2BF-TMSB) is an organic compound that has been studied for its potential applications in the fields of scientific research and laboratory experiments. 2BF-TMSB is a versatile molecule that can be used for a variety of purposes, such as the synthesis of new compounds or the modification of existing ones. In
Wissenschaftliche Forschungsanwendungen
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has a wide range of potential applications in scientific research. It has been used in the synthesis of new compounds, as well as the modification of existing ones. It has also been used in the synthesis of small molecules, such as peptides and nucleotides, as well as larger molecules, such as proteins and enzymes. Additionally, 2-Bromo-4-fluoro-(trimethylsiloxy)benzene has been used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
Wirkmechanismus
2-Bromo-4-fluoro-(trimethylsiloxy)benzene acts as an electrophile, meaning that it is capable of forming covalent bonds with other molecules. When 2-Bromo-4-fluoro-(trimethylsiloxy)benzene reacts with a nucleophile, such as a carboxylic acid, it forms a covalent bond between the two molecules. This covalent bond is known as an ester linkage. The ester linkage is then broken down by hydrolysis, releasing the two molecules from each other.
Biochemical and Physiological Effects
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the body, which can have a variety of effects, such as increased muscle contraction and increased alertness. Additionally, 2-Bromo-4-fluoro-(trimethylsiloxy)benzene has been found to have an anti-inflammatory effect, which can be beneficial in the treatment of certain inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable, making it ideal for use in long-term experiments. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, there are some limitations to using 2-Bromo-4-fluoro-(trimethylsiloxy)benzene in laboratory experiments. For example, it is not as soluble in water as some other compounds, making it more difficult to use in aqueous solutions. Additionally, it is not as reactive as some other compounds, making it more difficult to use in reactions that require a high degree of reactivity.
Zukünftige Richtungen
2-Bromo-4-fluoro-(trimethylsiloxy)benzene has a wide range of potential applications in scientific research and laboratory experiments. One potential future direction is the use of 2-Bromo-4-fluoro-(trimethylsiloxy)benzene as a drug delivery system. By attaching a drug to 2-Bromo-4-fluoro-(trimethylsiloxy)benzene, it can be targeted to specific areas of the body, allowing for more precise delivery of the drug. Additionally, 2-Bromo-4-fluoro-(trimethylsiloxy)benzene could be used in the synthesis of new compounds, such as peptides and nucleotides, or in the modification of existing compounds. Finally, 2-Bromo-4-fluoro-(trimethylsiloxy)benzene could be used in the synthesis of drugs, such as antifungal agents and anti-inflammatory agents.
Synthesemethoden
2-Bromo-4-fluoro-(trimethylsiloxy)benzene can be synthesized using several different methods. One method is the reaction of bromine and fluoroacetic acid, followed by a reaction with trimethylsilyl chloride. This method has been found to yield a high yield of the desired product. Another method is the direct reaction of bromine and fluoroacetic acid with trimethylsilyl chloride. This method has also been found to yield a high yield of the desired product.
Eigenschaften
IUPAC Name |
(2-bromo-4-fluorophenoxy)-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrFOSi/c1-13(2,3)12-9-5-4-7(11)6-8(9)10/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVADIXQIQPKEKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=C(C=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrFOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-fluoro-6-trimethylsilyloxybenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6331751.png)








